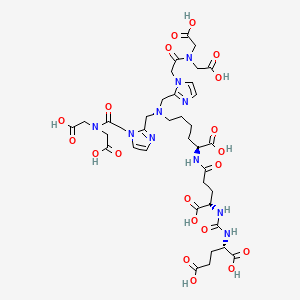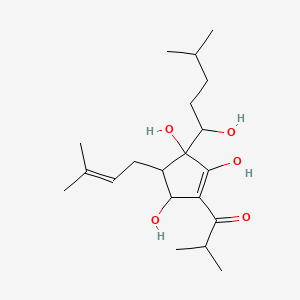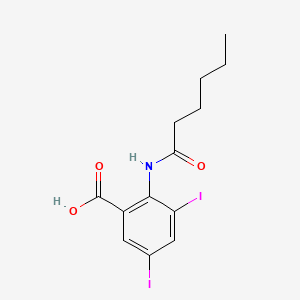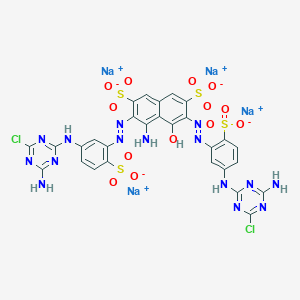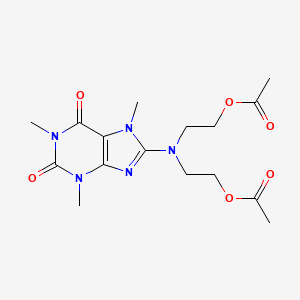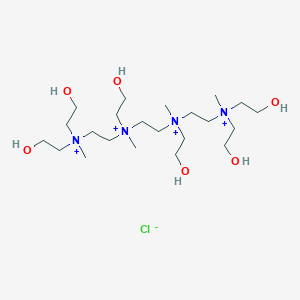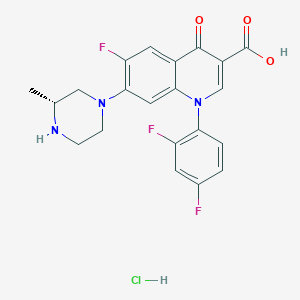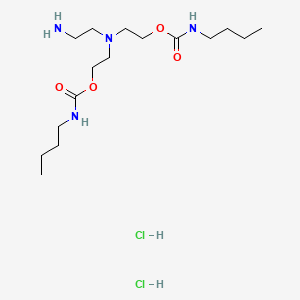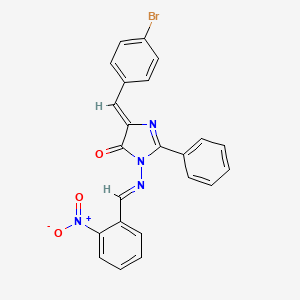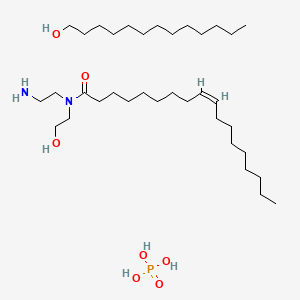
Einecs 272-467-0
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 272-467-0, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used in various industrial and research applications. It is a white crystalline powder that is soluble in organic solvents and is known for its role as a radical initiator in polymerization processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2’-azobis(2-methylpropionitrile) is typically synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction proceeds as follows:
Acetone cyanohydrin preparation: Acetone reacts with hydrogen cyanide to form acetone cyanohydrin.
Reaction with hydrazine: Acetone cyanohydrin is then reacted with hydrazine to produce 2,2’-azobis(2-methylpropionitrile).
The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the desired product’s purity and yield.
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher efficiency and consistency in product quality. The process involves:
Continuous feeding of reactants: Acetone cyanohydrin and hydrazine are continuously fed into the reactor.
Temperature control: The reaction mixture is maintained at an optimal temperature to maximize yield.
Product isolation: The final product is isolated through crystallization and purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals are highly reactive and can initiate various polymerization processes.
Decomposition: Upon heating, 2,2’-azobis(2-methylpropionitrile) decomposes to form nitrogen gas and two 2-cyanoprop-2-yl radicals.
Radical polymerization: The generated radicals can initiate the polymerization of monomers such as styrene, acrylonitrile, and methyl methacrylate.
Common Reagents and Conditions
Reagents: Monomers like styrene, acrylonitrile, and methyl methacrylate.
Conditions: Elevated temperatures (typically 60-80°C) and inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.
Major Products
The major products formed from the reactions involving 2,2’-azobis(2-methylpropionitrile) are polymers such as polystyrene, polyacrylonitrile, and polymethyl methacrylate. These polymers have wide-ranging applications in various industries.
Wissenschaftliche Forschungsanwendungen
2,2’-azobis(2-methylpropionitrile) is extensively used in scientific research due to its ability to generate free radicals. Some of its key applications include:
Polymer chemistry: Used as a radical initiator in the synthesis of various polymers.
Biology: Employed in the study of radical-induced damage to biological molecules.
Medicine: Investigated for its potential in drug delivery systems and controlled release formulations.
Industry: Utilized in the production of plastics, adhesives, and coatings.
Wirkmechanismus
The primary mechanism by which 2,2’-azobis(2-methylpropionitrile) exerts its effects is through the generation of free radicals. Upon thermal decomposition, it produces nitrogen gas and two 2-cyanoprop-2-yl radicals. These radicals can initiate polymerization by reacting with monomers, leading to the formation of polymer chains. The molecular targets and pathways involved are primarily related to the radical-induced polymerization processes.
Vergleich Mit ähnlichen Verbindungen
2,2’-azobis(2-methylpropionitrile) is often compared with other radical initiators such as benzoyl peroxide and potassium persulfate.
Benzoyl peroxide: Similar to 2,2’-azobis(2-methylpropionitrile), benzoyl peroxide decomposes to form free radicals. it is more commonly used in the polymerization of vinyl chloride and in the production of polystyrene.
Potassium persulfate: This compound is another radical initiator used in polymerization reactions. It is water-soluble and often used in aqueous polymerization processes.
The uniqueness of 2,2’-azobis(2-methylpropionitrile) lies in its ability to generate radicals at relatively lower temperatures compared to other initiators, making it suitable for a broader range of polymerization reactions.
Similar Compounds
- Benzoyl peroxide
- Potassium persulfate
- Azobisisobutyronitrile (AIBN)
These compounds share similar radical-initiating properties but differ in their decomposition temperatures, solubility, and specific applications.
Eigenschaften
CAS-Nummer |
68845-40-9 |
|---|---|
Molekularformel |
C35H75N2O7P |
Molekulargewicht |
667.0 g/mol |
IUPAC-Name |
(Z)-N-(2-aminoethyl)-N-(2-hydroxyethyl)octadec-9-enamide;phosphoric acid;tridecan-1-ol |
InChI |
InChI=1S/C22H44N2O2.C13H28O.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)24(19-18-23)20-21-25;1-2-3-4-5-6-7-8-9-10-11-12-13-14;1-5(2,3)4/h9-10,25H,2-8,11-21,23H2,1H3;14H,2-13H2,1H3;(H3,1,2,3,4)/b10-9-;; |
InChI-Schlüssel |
XCVGXGJOZKKNCH-XXAVUKJNSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCO.CCCCCCCC/C=C\CCCCCCCC(=O)N(CCN)CCO.OP(=O)(O)O |
Kanonische SMILES |
CCCCCCCCCCCCCO.CCCCCCCCC=CCCCCCCCC(=O)N(CCN)CCO.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


